3,4-Dihydroxycinnamic Acid Phenethyl Ester
Description
Definition and Structural Classification within Phenolic Compounds
3,4-Dihydroxycinnamic acid phenethyl ester, commonly known as caffeic acid phenethyl ester (CAPE), is a natural phenolic chemical compound. nih.govwikipedia.org Its molecular formula is C₁₇H₁₆O₄, and it has a molecular weight of 284.31 g/mol . toku-e.comcaymanchem.com
Phenolic compounds are a class of chemical compounds consisting of a hydroxyl group (—OH) bonded directly to an aromatic hydrocarbon group. wikipedia.orgchemistnotes.com They are broadly categorized into simple phenols and polyphenols based on the number of phenol (B47542) units in the molecule. wikipedia.orgnumberanalytics.com CAPE, with its dihydroxyphenyl group, falls under the classification of polyphenols. nih.govnih.gov More specifically, it is a derivative of hydroxycinnamic acid, which is a type of phenolic acid. chemistnotes.com The structure of CAPE features a catechol ring with hydroxyl groups, which is crucial for many of its biological activities. nih.govnih.gov
Table 1: Chemical Properties of this compound (CAPE)
| Property | Value |
|---|---|
| IUPAC Name | 2-Phenylethyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate wikipedia.orgresearchgate.net |
| Other Names | Caffeic Acid Phenethyl Ester, Phenylethyl caffeate, Phenethyl caffeate nih.govwikipedia.org |
| CAS Number | 104594-70-9 toku-e.comcaymanchem.com |
| Molecular Formula | C₁₇H₁₆O₄ nih.govtoku-e.comcaymanchem.com |
| Molecular Weight | 284.31 g/mol toku-e.comcaymanchem.com |
Natural Occurrence in Biologically Active Matrices
The primary and most well-documented natural source of CAPE is propolis, a resinous mixture produced by honeybees from substances they collect from tree buds, sap flows, or other botanical sources. nih.govnih.govwikipedia.org Propolis is considered a bioactive matrix, which is a material that not only provides a physical scaffold but also interacts with biological systems to elicit specific cellular responses. numberanalytics.comhilarispublisher.com The composition of propolis, including the concentration of CAPE, can vary depending on the geographical location and the local flora visited by the bees. nih.gov
Beyond propolis, CAPE has been identified in a variety of plants, although often in lower concentrations. nih.govwikipedia.org Research has indicated its presence in certain medicinal plants, further highlighting its role as a naturally occurring bioactive compound. nih.gov
Table 2: Documented Natural Sources of this compound (CAPE)
| Source | Type of Matrix |
|---|---|
| Honeybee Propolis | Bioactive Resin nih.govnih.gov |
| Various Plants | Plant Tissue nih.govwikipedia.org |
Overview of Core Research Domains for CAPE
Academic research on CAPE has explored a wide array of its biological activities. The primary areas of investigation include its antioxidant, anti-inflammatory, and anticancer properties. nih.govnih.govnih.gov
Antioxidant Activity: CAPE is recognized as a potent antioxidant. nih.govmdpi.com Its ability to scavenge free radicals is attributed to the hydroxyl groups on its catechol ring. nih.govtandfonline.com Research has shown that CAPE can inhibit lipid peroxidation and the activity of enzymes that generate reactive oxygen species (ROS), such as xanthine (B1682287) oxidase. nih.govscialert.net The antioxidant properties of CAPE are believed to be a key mechanism underlying its other biological effects. nih.gov
Anti-inflammatory Effects: The anti-inflammatory properties of CAPE are well-documented. nih.govspandidos-publications.com A primary mechanism of its anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. nih.govmdpi.com By blocking NF-κB activation, CAPE can suppress the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). nih.govnih.gov
Anticancer Research: CAPE has demonstrated significant potential in the field of oncology research. nih.govscialert.netbenthamdirect.com Studies have shown that it can inhibit the proliferation of various cancer cell lines, including those of the breast, prostate, and colon. nih.govnih.gov The anticancer effects of CAPE are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of signaling pathways critical for tumor growth and metastasis. scialert.netnih.govtaylorandfrancis.com For instance, in breast cancer cells, CAPE has been shown to induce apoptosis through the inhibition of NF-κB and the activation of the Fas signaling pathway. scialert.net Furthermore, it has been observed to inhibit the growth of breast cancer stem cells. nih.gov In some studies, CAPE has exhibited greater potency in reducing the viability of cancer cells compared to its parent compound, caffeic acid. nih.gov
Table 3: Summary of Core Research Findings for CAPE
| Research Domain | Key Findings |
|---|---|
| Antioxidant | Potent free radical scavenger; inhibits lipid peroxidation and ROS-generating enzymes. mdpi.comnih.govtandfonline.comscialert.net |
| Anti-inflammatory | Inhibits NF-κB signaling pathway; suppresses pro-inflammatory cytokines and enzymes like COX. nih.govmdpi.comspandidos-publications.comnih.gov |
| Anticancer | Induces apoptosis and cell cycle arrest in various cancer cell lines; inhibits tumor growth and metastasis in animal models; shows greater potency than caffeic acid in some cancer cell lines. nih.govscialert.netscialert.netnih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-phenylethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c18-15-8-6-14(12-16(15)19)7-9-17(20)21-11-10-13-4-2-1-3-5-13/h1-9,12,18-19H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUARLUWKZWEBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)C=CC2=CC(=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040987 | |
| Record name | Caffeic acid phenethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104594-70-9 | |
| Record name | Caffeic acid phenethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104594-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Caffeic acid phenethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenethyl 3,4-dihydroxycinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biosynthesis and Bioprecursor Pathways
Biosynthesis of Caffeic Acid (3,4-Dihydroxycinnamic Acid)
Caffeic acid is a key intermediate in the biosynthesis of a wide array of plant secondary metabolites, including lignin (B12514952). wikipedia.org In recent years, metabolic engineering has enabled the production of caffeic acid in microbial hosts, offering a sustainable alternative to plant extraction. nih.govbohrium.com
In plants, caffeic acid is synthesized via the phenylpropanoid pathway, a complex network of biochemical reactions that produces a variety of phenolic compounds from the amino acid phenylalanine. mdpi.comnih.govnih.gov This pathway is crucial for plant growth, development, and defense mechanisms. plos.orgfrontiersin.org
The first committed step in the phenylpropanoid pathway is the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme Phenylalanine Ammonia Lyase (PAL) . oup.comwikipedia.org PAL is a key regulatory enzyme, and its activity is often induced by various stimuli such as wounding, light, and pathogenic attack. wikipedia.orgresearchgate.net Increased PAL activity leads to the accumulation of various phenolic compounds, including caffeic acid. nih.gov
Following the formation of trans-cinnamic acid, the pathway proceeds with a hydroxylation step. Cinnamate 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, catalyzes the conversion of trans-cinnamic acid to p-coumaric acid. plos.orgoup.comresearchgate.net This is a critical step, as p-coumaric acid serves as a precursor for a multitude of metabolites. plos.orgresearchgate.net
The final step in the biosynthesis of caffeic acid involves another hydroxylation. p-Coumarate 3-hydroxylase (C3H) , also a cytochrome P450 enzyme, introduces a hydroxyl group at the 3-position of the benzene (B151609) ring of p-coumaric acid, yielding caffeic acid. nih.govresearchgate.netuniprot.org The downregulation of C3H has been shown to alter the composition of lignin in plants. frontiersin.org
Table 1: Key Enzymes in the Plant Phenylpropanoid Pathway for Caffeic Acid Biosynthesis
| Enzyme | Abbreviation | Function |
| Phenylalanine Ammonia Lyase | PAL | Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid. oup.comwikipedia.org |
| Cinnamate 4-Hydroxylase | C4H | Catalyzes the hydroxylation of trans-cinnamic acid to p-coumaric acid. oup.comresearchgate.net |
| p-Coumarate 3-Hydroxylase | C3H | Catalyzes the hydroxylation of p-coumaric acid to caffeic acid. nih.govresearchgate.net |
The microbial production of caffeic acid has emerged as a promising alternative to extraction from plant sources, which is often inefficient and costly. bohrium.comresearchgate.net Engineered microorganisms, particularly Escherichia coli, have been successfully utilized to produce caffeic acid from simple carbon sources like glucose. nih.govnih.gov
Metabolic engineering strategies have been employed to construct microbial strains capable of synthesizing caffeic acid. bohrium.com These strategies often involve the introduction of heterologous genes from plants and other microorganisms into a host like E. coli. nih.gov By optimizing these pathways and addressing limiting factors, significant titers of caffeic acid have been achieved. nih.govnih.govacs.org For instance, one engineered E. coli strain was reported to produce up to 7.92 g/L of caffeic acid in a fermenter. researchgate.net
In many engineered microbial pathways, a different enzymatic route is taken to produce p-coumaric acid, the immediate precursor to caffeic acid. Instead of starting with phenylalanine, these pathways often utilize L-tyrosine. Tyrosine Ammonia Lyase (TAL) catalyzes the direct deamination of L-tyrosine to p-coumaric acid. nih.govnih.govasm.org This one-step conversion is often more efficient in microbial systems than the two-step process involving PAL and C4H. nih.govresearchgate.net
For the subsequent hydroxylation of p-coumaric acid to caffeic acid, a bacterial enzyme, 4-Hydroxyphenylacetate 3-hydroxylase (4HPA3H) , is frequently used. nih.govnih.gov This two-component flavin-dependent monooxygenase offers an alternative to the plant-derived C3H and has been shown to be effective in the microbial production of various polyphenols. nih.gov The use of TAL from organisms like Rhodotorula glutinis and 4HPA3H from Pseudomonas aeruginosa has been a successful strategy in engineered E. coli for caffeic acid production. nih.gov
Table 2: Key Enzymes in the Microbial Biosynthesis of Caffeic Acid
| Enzyme | Abbreviation | Function |
| Tyrosine Ammonia Lyase | TAL | Catalyzes the deamination of L-tyrosine to p-coumaric acid. nih.govnih.gov |
| 4-Hydroxyphenylacetate 3-Hydroxylase | 4HPA3H | Catalyzes the hydroxylation of p-coumaric acid to caffeic acid. nih.govnih.gov |
Microbial Biosynthesis of Caffeic Acid
Enzymatic Esterification of Caffeic Acid and Phenethyl Alcohol to Yield CAPE
The primary enzymatic route for producing CAPE involves the direct esterification of its bioprecursors: caffeic acid and phenethyl alcohol. nih.gov This reaction is typically catalyzed by a class of enzymes known as lipases. researchgate.netnih.gov
Lipases are versatile biocatalysts that can function in both aqueous and non-aqueous environments. nih.gov In the context of CAPE synthesis, the reaction is generally carried out in organic solvents or, more recently, in greener solvent systems like deep eutectic solvents. nih.govmdpi.com The enzyme facilitates the formation of an ester bond between the carboxylic acid group of caffeic acid and the hydroxyl group of phenethyl alcohol, with the concomitant release of a water molecule. nih.gov
One of the most extensively studied and utilized lipases for this purpose is the immobilized lipase (B570770) B from the yeast Candida antarctica, commercially known as Novozym 435. nih.govresearchgate.netnih.gov Research has demonstrated that Novozym 435 can effectively catalyze the esterification of caffeic acid and phenethyl alcohol, often achieving high conversion rates. nih.gov
Several factors have been shown to influence the efficiency of this enzymatic synthesis, including the choice of solvent, reaction temperature, the molar ratio of the substrates (caffeic acid to phenethyl alcohol), and the amount of enzyme used. mdpi.comnih.gov For instance, studies have explored the use of various organic solvents, with isooctane (B107328) being a common choice. mdpi.comnih.gov The reaction temperature is also a critical parameter, with studies often conducted at elevated temperatures, such as 70°C, to improve reaction rates and substrate solubility. nih.govmdpi.com
The molar ratio of caffeic acid to phenethyl alcohol is another key variable that researchers have optimized to maximize CAPE yield. nih.govmdpi.com Furthermore, the use of techniques such as ultrasound has been investigated to accelerate the enzymatic reaction. researchgate.net The chemoenzymatic synthesis of CAPE has also been explored, starting from precursors like chlorogenic acid found in raw coffee beans, which is then hydrolyzed and esterified. oup.com
Below is a table summarizing findings from various research studies on the enzymatic synthesis of CAPE.
| Enzyme | Solvent System | Temperature (°C) | Substrate Molar Ratio (CA:PE) | Reaction Time (hours) | Conversion/Yield (%) | Reference(s) |
| Novozym 435 | Isooctane | 70 | 1:92 | 48 | ~100% | nih.gov |
| Novozym 435 | Isooctane | 69 | 1:72 | 59 | 91.65% | nih.gov |
| Novozym 435 | tert-Butyl alcohol | Not Specified | 1:1 | 500 | 40% | nih.gov |
| Candida antarctica lipase B | Ionic Liquid | Not Specified | Not Specified | Not Specified | 93.8% - 97.6% (for analogues) | nih.gov |
| Various lipases | Deep Eutectic Solvent | 70-80 | Not Specified | Not Specified | 17.5% | mdpi.com |
Interactive Data Table
The data in the table above is based on published research findings.
Synthetic Methodologies and Analog Development
Established Synthetic Routes for 3,4-Dihydroxycinnamic Acid Phenethyl Ester
The direct formation of the ester linkage between caffeic acid and phenethyl alcohol is the most straightforward approach to synthesizing CAPE. These methods primarily involve direct esterification or the activation of the carboxylic acid moiety to facilitate the reaction.
Direct esterification involves the reaction of caffeic acid with phenethyl alcohol, often with the aid of a catalyst to drive the reaction forward. nih.gov Traditional methods using inorganic acid catalysts like toluene-p-sulfonic acid in benzene (B151609) have been employed. nih.gov Enzymatic catalysis, particularly using lipases such as Candida antarctica lipase (B570770) B (Novozym 435), has emerged as a greener alternative. mdpi.commdpi.com These enzymatic reactions can be performed in various solvents, including nonpolar organic solvents like isooctane (B107328) and tert-butyl alcohol, or more novel media like deep eutectic solvents (DES). mdpi.commdpi.com While direct catalysis conditions can be simple, they may be time-consuming or result in lower yields. nih.gov
| Catalyst | Solvent | Key Conditions | Yield/Conversion | Reference |
|---|---|---|---|---|
| Toluene-p-sulfonic acid | Benzene | Dehydration | Not specified | nih.gov |
| Novozym 435 | tert-Butyl alcohol | Reaction time: 500 h; Molecular sieves added | 40% (max conversion) | mdpi.com |
| Novozym 435 | Isooctane | 70 °C; Molar ratio CA:PE = 1:92 | 100% (conversion within 48h) | mdpi.commdpi.com |
| Immobilized A. niger lipase | Choline-chloride-based Deep Eutectic Solvent (DES) | Molar ratio CA:PE = 1:5 | 17.5% | mdpi.com |
To enhance the reactivity of caffeic acid and improve reaction yields and times, various carboxylic acid activation strategies are employed. These methods convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic acyl substitution. youtube.com
One common approach is the conversion of caffeic acid to its acyl chloride derivative. This is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride in the presence of a catalyst like N,N-dimethylformamide (DMF). nih.govnih.govacs.org The resulting highly reactive acyl chloride is then treated with phenethyl alcohol to form the ester. nih.govacs.org
Another widely used strategy involves coupling agents. N,N'-dicyclohexylcarbodiimide (DCC) is a classic example, which activates the carboxylic acid to form a reactive O-acylisourea intermediate that is then attacked by the alcohol. mdpi.comnih.govyoutube.com This method has been used for CAPE synthesis, though yields may be moderate. mdpi.comnih.gov Other methods include reacting the potassium salt of caffeic acid with β-phenylethyl bromide in a solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov
| Activation Method/Reagent | Reactants | Solvent | Yield | Reference |
|---|---|---|---|---|
| Acyl Chloride Formation (SOCl₂) | Caffeic acid, SOCl₂, Phenethyl alcohol | Nitrobenzene | 60% | nih.gov |
| Acyl Chloride Formation (Oxalyl Chloride/DMF) | Diacetylcaffeic acid, Oxalyl chloride, Phenethyl alcohol | Dichloromethane or Ethyl acetate | Not specified | acs.org |
| DCC Coupling | Caffeic acid, Phenethyl alcohol (5 eq.) | Not specified | 38% | mdpi.comnih.gov |
| Halogenated Hydrocarbon Reaction | Caffeic acid, Potassium acid carbonate, β-phenylethyl bromide | Dimethyl sulfoxide (DMSO) | Not specified | nih.gov |
Chemical Derivatization and Analog Synthesis
The structural simplicity of CAPE has encouraged the synthesis of numerous chemical analogs to explore structure-activity relationships. mdpi.comnih.gov Wittig and Knoevenagel reactions are prominent methods used for this purpose, often starting from 3,4-dihydroxybenzaldehyde (B13553). nih.gov
The Wittig reaction and its modification, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for forming the α,β-unsaturated system of CAPE and its analogs. nih.govnih.gov In one approach, 3,4-dihydroxybenzaldehyde is reacted with a phosphonate (B1237965) ester or a triphenyl phosphine (B1218219) acid phenethyl alcohol ester chloride under basic conditions (e.g., K₂CO₃) to yield CAPE. nih.govmdpi.com This method can provide good yields and has been adapted to aqueous media, presenting a greener synthetic alternative. nih.govmdpi.comnih.gov The reaction in water at elevated temperatures has been successful for various hydroxylated aromatic aldehydes. nih.gov
The Knoevenagel condensation is another key strategy for synthesizing CAPE derivatives. mdpi.comnih.govnih.gov This reaction typically involves the condensation of 3,4-dihydroxybenzaldehyde with a compound containing an active methylene (B1212753) group. nih.gov For instance, a one-pot method involves reacting isopropylidene malonate and phenethyl alcohol, followed by the addition of 3,4-dihydroxybenzaldehyde and a base like piperidine. nih.gov An alternative, the Knoevenagel-Doebner reaction, involves the condensation of 3,4-dihydroxybenzaldehyde with malonic acid monoester, which can be prepared beforehand. nih.gov Choi et al. developed a method where an alcohol is first reacted with Meldrum's acid to form a malonic acid monoester, which then undergoes Knoevenagel condensation with an aldehyde to produce the desired CAPE derivative. mdpi.comnih.govresearchgate.net
To accelerate chemical reactions, reduce energy consumption, and often improve yields, microwave-assisted synthesis has been applied to the production of CAPE and its analogs. mdpi.comnih.gov Microwave irradiation has been successfully used as an alternative pathway in Knoevenagel condensations. mdpi.comresearchgate.net While this method significantly reduces reaction times compared to conventional heating, the reported yields have been moderate. mdpi.comnih.gov This approach represents a move towards more efficient and environmentally benign synthetic processes. mdpi.com
Targeted Synthesis of Analogs for Structure-Activity Relationship Studies
The targeted synthesis of analogs of this compound (caffeic acid phenethyl ester, CAPE) is a critical area of research aimed at elucidating the structure-activity relationships (SAR) that govern its diverse biological activities. By systematically modifying the core structure of CAPE, researchers can identify key functional groups and structural features responsible for its therapeutic effects, leading to the development of new derivatives with enhanced potency and selectivity. These synthetic efforts primarily focus on modifications of the catechol ring, the acrylic acid backbone, and the phenethyl ester moiety.
A significant body of research has been dedicated to understanding how structural changes impact the biological profile of CAPE, which includes anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. nih.govnih.govnih.gov The catechol group, with its two adjacent hydroxyl groups, is widely recognized as a crucial feature for the antioxidant and radical scavenging activities of CAPE. nih.govmdpi.com However, modifications to this ring and other parts of the molecule have been explored to enhance specific biological actions.
For instance, in the pursuit of novel 5-lipoxygenase (5-LO) inhibitors for anti-inflammatory purposes, a series of CAPE analogs were synthesized to probe the effects of flexibility and aryl substitution. nih.gov These syntheses involved sophisticated cross-coupling reactions, such as the Sonogashira and Heck reactions, to introduce propargyl and allyl linkers between the caffeoyl and aryl moieties. nih.gov Further diversification was achieved by synthesizing caffeoyl alcohol, ethers, aldehydes, and ketones to investigate the importance of the ester linkage for 5-LO inhibitory activity. nih.gov
Another common synthetic strategy involves the Knoevenagel condensation. This method has been employed to efficiently produce CAPE and a variety of its derivatives with diverse structural features. nih.gov These analogs often vary in the number and position of hydroxyl groups on the benzaldehyde (B42025) precursor, allowing for a systematic evaluation of their impact on biological activity. nih.gov Other established methods for synthesizing CAPE analogs include acid-catalyzed esterification, acyl transfer reactions, and the Wittig reaction. nih.gov
The exploration of the alkyl chain length in the ester portion of the molecule has also been a focus of SAR studies. Research has shown that varying the length of the alkyl chain can influence the lipophilicity of the analogs, which in turn affects their antioxidant activity in different biological environments. nih.gov For example, long-chain alkyl esters have demonstrated potent antioxidant effects in lipid peroxidation assays. nih.gov
Furthermore, the synthesis of amide analogs of CAPE has been undertaken to explore the bioisosteric replacement of the ester linkage. mdpi.com These studies help to determine the role of the ester oxygen in the biological activity of the parent compound. nih.gov The resulting data from these targeted synthetic approaches are instrumental in constructing robust SAR models, which can guide the rational design of future therapeutic agents based on the CAPE scaffold.
The following data tables summarize the findings from various studies on the targeted synthesis of CAPE analogs and their corresponding biological activities.
Molecular Mechanisms of Action and Cellular Target Engagement
Modulation of Key Signaling Transduction Pathways
CAPE, a bioactive compound originally isolated from honeybee propolis, has been the subject of extensive research due to its diverse pharmacological activities. nih.govmdpi.com Its effects are largely mediated through the intricate modulation of signaling pathways that are fundamental to cellular processes such as inflammation, proliferation, and survival. nih.govaacrjournals.org
Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling
A primary and well-documented mechanism of CAPE is its potent and specific inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govtandfonline.comnih.govnih.gov NF-κB is a critical transcription factor that governs the expression of numerous genes involved in immune and inflammatory responses. tandfonline.com CAPE's inhibitory action on this pathway is multifaceted, targeting key steps in its activation cascade. Research has shown that CAPE can suppress the phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. tandfonline.comnih.gov This action prevents the release and activation of NF-κB.
A crucial step in NF-κB activation is the translocation of its subunits, such as p65 (RelA), from the cytoplasm into the nucleus, where it can initiate gene transcription. nih.gov CAPE has been shown to specifically inhibit this process. nih.govnih.govtandfonline.com Studies in various cell models, including nasopharyngeal carcinoma (NPC) cells and human mast cells, have demonstrated that pretreatment with CAPE effectively hinders the nuclear translocation of the p65 subunit. tandfonline.comnih.gov This blockade is a key aspect of how CAPE inactivates the NF-κB pathway, thereby suppressing the expression of NF-κB-dependent pro-inflammatory and survival genes. nih.govnih.gov For instance, in NPC cells, a marked reduction of p65 levels was observed in the nuclear fraction following CAPE treatment, while cytoplasmic levels remained largely unaffected. nih.gov
Beyond preventing nuclear translocation, CAPE also directly interferes with the ability of activated NF-κB to bind to its specific DNA sequences in the promoter regions of target genes. nih.govmdpi.com This inhibitory effect on DNA-binding activity has been confirmed in nuclear extracts from cholangiocarcinoma cells treated with CAPE. nih.gov The compound effectively targets the p50/RelA heterodimer's DNA-binding sites. tum.de Furthermore, research indicates that CAPE treatment can lead to a decrease in the protein expression of NF-κB family members, specifically NF-κB1 (p50) and RelA (p65), suggesting that CAPE may act at both transcriptional and post-transcriptional levels to suppress NF-κB signaling. nih.govmdpi.com
| Mechanism | Affected Component | Observed Effect of CAPE | Cell Model | Reference |
|---|---|---|---|---|
| NF-κB Signaling Inhibition | IκBα Phosphorylation/Degradation | Suppression | HMC-1 Human Mast Cells | tandfonline.com |
| NF-κB Subunit Translocation | p65 (RelA) | Inhibition/Marked Reduction in Nucleus | Nasopharyngeal Carcinoma Cells, HMC-1 Cells | tandfonline.comnih.gov |
| NF-κB DNA-Binding Activity | NF-κB Complex | Inhibition | Cholangiocarcinoma Cells | nih.gov |
| NF-κB Subunit Expression | p50 and p65 | Decreased Protein Expression | Cholangiocarcinoma Cells | nih.govmdpi.com |
Regulation of Akt Signaling
The Akt (Protein Kinase B) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is often associated with cancer. nih.govplos.org CAPE has been demonstrated to be a potent suppressor of this pathway. nih.govaacrjournals.org Treatment with CAPE leads to a reduction in the abundance of total Akt as well as its specific isoforms Akt1, Akt2, and Akt3. plos.orgmdpi.com
Crucially, CAPE inhibits the phosphorylation of Akt at key regulatory sites, namely threonine 308 and serine 473, which is essential for its activation. plos.orgmdpi.com This dephosphorylation event leads to a cascade of downstream effects. For example, the reduction in phosphorylated Akt decreases the subsequent phosphorylation of its downstream target, glycogen (B147801) synthase kinase 3 beta (GSK3β), which in turn can suppress the abundance of proteins like β-catenin and cyclin D1. mdpi.com The significance of this inhibitory action is highlighted by findings that overexpression of Akt1 can significantly counteract the anti-proliferative effects of CAPE, confirming that the Akt pathway is a primary target. nih.govaacrjournals.org
| Affected Component | Observed Effect of CAPE | Cell Model | Reference |
|---|---|---|---|
| Total Akt, Akt1, Akt2, Akt3 | Decreased Protein Abundance | PC-3 Human Prostate Cancer Cells, TW2.6 Human Oral Cancer Cells | plos.orgmdpi.com |
| Phospho-Akt (Ser473) | Decreased Phosphorylation | PC-3 Human Prostate Cancer Cells, TW2.6 Human Oral Cancer Cells | plos.orgmdpi.com |
| Phospho-Akt (Thr308) | Decreased Phosphorylation | PC-3 Human Prostate Cancer Cells, TW2.6 Human Oral Cancer Cells | plos.orgmdpi.com |
| Phospho-PDK1 (Ser241) | Reduced Phosphorylation | PC-3 Human Prostate Cancer Cells | plos.org |
Effects on STAT3 Pathway Activity
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and angiogenesis. nih.govfrontiersin.org Aberrant activation of STAT3 is a hallmark of many cancers. nih.gov Research has shown that CAPE and its derivatives can suppress tumor growth and metastasis by inhibiting the STAT3 pathway. frontiersin.orgijpsonline.com In human renal carcinoma cells, CAPE was found to suppress tumor angiogenesis by inhibiting the activity of STAT3. frontiersin.org A synthetic derivative, caffeic acid p-nitrophenyl ethyl ester, was shown to reduce the protein expression of STAT3 in triple-negative breast cancer cells. ijpsonline.com Furthermore, the related compound Caffeic Acid has been observed to inhibit the expression of IL-6 and JAK1, which are upstream activators of STAT3, thereby impeding STAT3 phosphorylation and its subsequent functions in prostate cancer cells. nih.gov
Influence on ERK1/2 Phosphorylation
The impact of CAPE on the Extracellular signal-Regulated Kinase (ERK1/2) pathway, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, appears to be dependent on the specific cellular context. In some studies, particularly in PC-3 human prostate cancer cells, CAPE treatment was found to reduce the phosphorylation of ERK1/2, which is associated with growth suppression. plos.org Conversely, a study on activated HMC-1 human mast cells reported that CAPE did not inhibit the phosphorylation of ERK1/2, even while it suppressed other inflammatory pathways. tandfonline.com Other research has indicated that certain alkyl esters of caffeic acid can induce detectable ERK1/2 phosphorylation in PC12 cells. mdpi.com Additionally, CAPE has been shown to attenuate pathological cardiac hypertrophy through the regulation of the MEK/ERK signaling pathway, suggesting a modulatory rather than purely inhibitory role in some tissues. spandidos-publications.com
Induction of Programmed Cell Death Pathways
The phenethyl ester of 3,4-dihydroxycinnamic acid, commonly known as Caffeic Acid Phenethyl Ester (CAPE), has been shown to trigger programmed cell death, or apoptosis, in various cancer cell lines through a multi-faceted approach. This involves the disruption of the cell's internal redox balance and the modulation of key proteins that regulate the apoptotic cascade.
Alteration of Intracellular Redox Status
A primary mechanism by which CAPE induces apoptosis is through the significant alteration of the intracellular redox environment, primarily by increasing the levels of reactive oxygen species (ROS). researchgate.net Cancer cells often exhibit a higher basal level of ROS compared to normal cells, making them more susceptible to further ROS-inducing agents. researchgate.net CAPE treatment has been observed to elevate intracellular ROS levels in a dose-dependent manner. For instance, in C4-2B prostate cancer cells, treatment with 5, 10, and 20 µM of CAPE for 48 hours led to a significant increase in intracellular ROS. researchgate.net This surge in ROS can inflict damage on vital cellular components like DNA, lipids, and proteins, ultimately pushing the cell towards apoptosis. nih.govmdpi.com The generation of ROS by CAPE is a critical upstream event that can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. nih.gov
Modulation of Pro-apoptotic (BAX) and Anti-apoptotic (Bcl-2) Proteins
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, comprising both pro-apoptotic members like BAX and anti-apoptotic members like Bcl-2. The ratio of these proteins is a critical determinant of a cell's fate. CAPE has been shown to shift this balance in favor of apoptosis by upregulating the expression of BAX and downregulating the expression of Bcl-2. nih.govmdpi.com This altered ratio increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis. nih.gov While specific fold changes can vary between cell types and experimental conditions, the consistent trend observed in numerous studies underscores the importance of BAX/Bcl-2 modulation in CAPE-induced apoptosis. In studies on rat hippocampi, a significant increase in BAX protein expression and a decrease in Bcl-2 protein expression were observed following insults that induce apoptosis. nih.gov
| Research Finding | Cell Line/Model | Effect of CAPE Treatment | Reference |
| Increased BAX expression | Rat Hippocampus | Significant increase in pro-apoptotic BAX protein levels. | nih.gov |
| Decreased Bcl-2 expression | Rat Hippocampus | Significant decrease in anti-apoptotic Bcl-2 protein levels. | nih.gov |
| Altered BAX/Bcl-2 Ratio | General Cancer Models | Shifts the ratio to favor apoptosis. | nih.govmdpi.comcapes.gov.br |
Mechanisms of Cell Cycle Arrest (e.g., G2/M Phase Arrest)
In addition to directly inducing apoptosis, CAPE can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. A notable effect of CAPE is the induction of G2/M phase arrest. cjcrcn.org The transition from the G2 to the M (mitosis) phase is tightly regulated by the activity of the cyclin B1/Cdc2 (also known as CDK1) complex. nih.govnih.govnih.gov Studies have shown that exposure to agents that cause G2/M arrest is often associated with alterations in the levels and activity of these key regulatory proteins. nih.gov For example, the accumulation of an inactive, phosphorylated form of the Cdc2-cyclin B complex can prevent cells from entering mitosis. nih.gov Research on various compounds has demonstrated that an increase in cyclin B1 and Cdc2 protein levels can lead to a prometaphase arrest, a specific stage within the M phase. nih.govnih.govnih.govmdpi.com While the precise quantitative changes in cyclin B1 and Cdc2 levels induced by CAPE are still under detailed investigation, its ability to cause G2/M arrest points towards a significant interference with the molecular machinery governing this critical cell cycle transition.
| Research Finding | Cell Cycle Phase | Key Regulatory Proteins | Reference |
| Induction of Cell Cycle Arrest | G2/M Phase | Cyclin B1, Cdc2 (CDK1) | cjcrcn.orgnih.govnih.govnih.govnih.govmdpi.com |
Enzymatic Activity Modulation
CAPE also exerts its biological effects by directly interacting with and modulating the activity of key enzymes involved in inflammation and tissue remodeling, processes that are often dysregulated in cancer.
Inhibition of Matrix Metalloproteinases (MMPs), including MMP-2 and MMP-9
Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes responsible for degrading the extracellular matrix, a process crucial for tumor invasion and metastasis. nih.govnih.govresearchgate.net CAPE has been identified as an inhibitor of several MMPs, with a notable effect on MMP-2 and MMP-9, also known as gelatinases. The inhibition of these enzymes can significantly hamper the ability of cancer cells to migrate and invade surrounding tissues. rsc.org The inhibitory potency of CAPE against these enzymes has been quantified in various studies, although the IC50 values can vary depending on the specific experimental setup.
| Enzyme | IC50 Value (ARP100) | IC50 Value (AG-L-66085) | Reference |
| MMP-2 | 12 nM | - | rsc.org |
| MMP-9 | - | 5 nM | rsc.org |
Cyclooxygenase-2 (COX-2) Enzyme Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflamed and cancerous tissues, where it plays a key role in the production of prostaglandins, signaling molecules that can promote inflammation and cell proliferation. researchgate.netnih.govnih.gov CAPE has been shown to inhibit the activity of COX-2. researchgate.net Studies using human recombinant enzymes have determined that CAPE inhibits both COX-1 and COX-2, indicating a non-selective mode of action. researchgate.net The inhibition of COX-2 by CAPE appears to be a time-dependent process, suggesting a more complex interaction than simple competitive inhibition. This enzymatic inhibition contributes to the anti-inflammatory and anti-proliferative properties of CAPE.
| Enzyme | IC50 Value | Type of Inhibition | Reference |
| COX-1 | 58 µM | Non-selective | researchgate.net |
| COX-2 | 82 µM | Non-selective, Time-dependent | researchgate.net |
Epidermal Growth Factor Receptor (EGFR) Inhibition
3,4-Dihydroxycinnamic Acid Phenethyl Ester, commonly known as Caffeic acid phenethyl ester (CAPE), has been identified as a modulator of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. nih.gov EGFR, a transmembrane protein with tyrosine kinase activity, is a critical regulator of cell proliferation, differentiation, and survival, and its over-activation is implicated in various pathologies. biologists.comnih.gov
Research demonstrates that CAPE can suppress EGFR signaling. nih.gov Studies in prostate cancer cells have shown that treatment with CAPE leads to a decrease in the protein expression of phosphorylated EGFR at multiple tyrosine residues (Y845, Y1069, Y1148, Y1173). nih.gov This inhibition extends to downstream signaling components, including Focal Adhesion Kinase (FAK) and Akt, which are crucial for cell migration and survival. nih.gov Specifically, CAPE treatment has been observed to inhibit the migration of prostate cancer cells induced by EGF. nih.gov Further in vivo xenograft models have corroborated these findings, showing that CAPE administration suppresses tumor growth and reduces the levels of phospho-EGFR Y845. nih.gov A related study on a derivative, Caffeic acid p-nitro-phenethyl ester (CAPE-pNO2), also indicated that its effects on the growth and metastasis of triple-negative breast cancer may occur via the EGFR/STAT3/Akt/E-cadherin signaling pathway. acs.org These findings collectively suggest that CAPE can simultaneously interfere with both EGFR and its downstream Akt signaling pathways. nih.gov
Immunomodulatory and Anti-Inflammatory Mechanisms
Suppression of Pro-inflammatory Cytokine Expression (e.g., IL-1β, IL-6)
A significant aspect of CAPE's bioactivity is its ability to modulate inflammatory responses by inhibiting the production of key pro-inflammatory cytokines. Research has consistently shown that CAPE can suppress the expression of Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), which are central mediators of inflammation. nih.govmolbiolcell.orgdicp.ac.cn
In human corneal fibroblasts, CAPE was found to inhibit the expression of IL-6 that was induced by the potent pro-inflammatory cytokine IL-1β. molbiolcell.org Similarly, in studies involving macrophage cell lines stimulated with lipopolysaccharide (LPS), a bacterial endotoxin, CAPE significantly suppressed the production of IL-1β. dicp.ac.cn When these stimulated macrophage supernatants were applied to hypertrophic adipocytes, they induced the expression of pro-inflammatory cytokines like IL-6; subsequent treatment with CAPE dose-dependently reduced the gene expression of these cytokines. dicp.ac.cn
In vivo studies further substantiate these findings. In a study using a moderate swimming test in growing rats, oral administration of CAPE resulted in a statistically significant decrease in the serum levels of pro-inflammatory IL-6 compared to the control group. nih.gov
Table 1: Effect of CAPE on Serum IL-6 Levels in Growing Rats ```html
| Group | Serum IL-6 Level (pg/mL) | Significance vs. Control |
|---|---|---|
| Negative Control | Data not explicitly quantified in source | N/A |
| CAPE-Treated | Lower than negative control | p=0.006 |
*Data sourced from a study on growing rats subjected to a moderate swimming test, demonstrating a decreased level of proinflammatory IL-6 in the CAPE-treated group.*[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEGDLHbXpMBA78d1aSwJT88nFWI8CXJTQx8dcqIl3Y9QfQsNpHdFILWUxziLQgY0xPN-nj0cOMWAEuRD9qvf2YR5QMdJqFb04pOmaTT6C4PE15_yFldCwzPx4xyWnOfr2_d3XQ%3D)]
Activation of Nrf2 Pathway Elements
CAPE is a known activator of the Nuclear factor-erythroid 2 p45-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response. researchgate.netnih.govnih.govThis pathway is crucial for protecting cells against oxidative stress by controlling the expression of a wide array of antioxidant and detoxification enzymes.
nih.govmdpi.com
The mechanism of Nrf2 activation by CAPE involves its direct interaction with Kelch-like ECH-associated protein 1 (Keap1), the primary negative regulator of Nrf2. researchgate.netUnder normal conditions, Keap1 targets Nrf2 for degradation. nih.govThe catechol moiety of CAPE is essential for its activity; upon oxidation, it forms an electrophilic structure that can react with Keap1. researchgate.netThis interaction disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear accumulation of Nrf2. researchgate.netnih.govOnce in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, inducing their transcription. mdpi.comStudies have confirmed that CAPE increases the expression of Nrf2-dependent genes like heme oxygenase-1 (HO-1). nih.govresearchgate.netThis activation of the Nrf2/HO-1 signaling pathway contributes to CAPE's protective effects by inhibiting the production of inflammatory mediators and matrix-degrading enzymes in various cell types.
researchgate.net
Influence on Innate Immune Response Pathways (e.g., CED-10(Rac-1)/PAK1)
Research using the nematode Caenorhabditis elegans as a model organism has revealed a critical role for the CED-10(Rac-1)/PAK1 signaling pathway in mediating the immunomodulatory effects of CAPE. nih.govThe Rac1/PAK1 signaling axis is known to be a central regulator of cellular events like cytoskeletal remodeling and migration.
In C. elegans, this pathway was found to be essential for CAPE's ability to enhance survival after infection with a fungal pathogen. nih.govExperiments demonstrated that nematodes with mutations in the pak-1 gene (the ortholog of human PAK1) did not respond to treatment with CAPE, showing no significant survival difference compared to untreated controls. nih.govLikewise, when the transcription of ced-10 (the ortholog of human Rac-1) was suppressed via RNA interference, the nematodes also failed to respond to CAPE treatment. nih.govThese findings establish that the CED-10(Rac-1)/PAK1 pathway is a critical component for the immunomodulatory action of CAPE in this model system.
nih.gov
Identification of Novel Intracellular Protein Targets
Interaction with Centrosomal Proteins (e.g., TUBGCP2)
The identification of direct molecular targets is crucial for understanding the complete mechanism of action of a bioactive compound. While the prompt specifically requests information on the interaction between CAPE and the centrosomal protein Tubulin Gamma Complex Associated Protein 2 (TUBGCP2), a comprehensive search of available scientific literature did not yield direct evidence of this specific interaction. Proteomic and interaction network studies of centrosomal proteins, which include analyses of proteins like TUBGCP2, have been conducted but do not mention an interaction with CAPE.
However, broader research into novel intracellular targets of CAPE has identified other protein interactions. For instance, some studies have investigated CAPE's effect on the expression of genes related to cell cycle control, noting an effect on the centrosomal protein CDK5RAP1 in breast cancer cell lines. Furthermore, unbiased proteomic approaches and functional assays have identified the major nuclear export receptor, Exportin 1 (XPO1, also known as CRM1), as a direct covalent target of CAPE. nih.govCAPE was shown to interact with a key cysteine residue in the cargo-binding region of XPO1, thereby inhibiting its function. nih.govWhile these findings are significant in identifying novel protein targets for CAPE, they do not fulfill the specific query regarding TUBGCP2. Therefore, based on current research, a direct interaction between CAPE and TUBGCP2 has not been documented.
Table of Compounds
Compound Name Abbreviation This compound CAPE Caffeic acid phenethyl ester CAPE Caffeic acid p-nitro-phenethyl ester CAPE-pNO2 Epidermal Growth Factor EGF Interleukin-1β IL-1β Interleukin-6 IL-6 Lipopolysaccharide LPS Nuclear factor-erythroid 2 p45-related factor 2 Nrf2 Kelch-like ECH-associated protein 1 Keap1 Heme oxygenase-1 HO-1 Tubulin Gamma Complex Associated Protein 2 TUBGCP2 Cyclin-dependent kinase 5 regulatory subunit associated protein 1 CDK5RAP1 Exportin 1 / Chromosome region maintenance 1 XPO1 / CRM1
Identification of Novel Intracellular Protein Targets
Regulation of Transcription Factors (e.g., Sp1, IKZF1, IRF4, MYC)
This compound, also known as Caffeic Acid Phenethyl Ester (CAPE), has been shown to exert significant influence over key transcription factors that are pivotal in cell growth, differentiation, and tumorigenesis. Research has particularly highlighted its ability to modulate the Specificity protein 1 (Sp1), Ikaros Family Zinc Finger 1 (IKZF1), Interferon Regulatory Factor 4 (IRF4), and MYC proto-oncogene.
A noteworthy mechanism of CAPE's action involves the downregulation of the Sp1-mediated IKZF1-IRF4-MYC axis. researchgate.netnih.gov This pathway is crucial in certain malignancies, such as multiple myeloma. researchgate.netnih.gov Studies have demonstrated that CAPE and its analogues can inhibit the growth of human myeloma cells by downregulating Sp1, which in turn leads to a reduction in IKZF1, IRF4, and MYC levels. researchgate.netnih.gov This targeted disruption of a critical signaling cascade underscores a novel aspect of CAPE's anti-tumor activity. researchgate.netnih.gov
IKZF1, a zinc finger transcription factor encoded by the IKZF1 gene, is essential for lymphopoiesis. nih.gov Alterations in IKZF1 are associated with hematological malignancies like acute lymphoblastic leukemia. nih.govnih.gov Similarly, IRF4 is a key transcription factor in the immune system, and its dysregulation is implicated in the tumorigenesis of multiple myeloma. researchgate.netnih.gov The transcription factor MYC is a central regulator of cell proliferation and growth, and its dysregulation is a hallmark of many cancers. mdpi.com
Research has shown that the anti-myeloma effects of certain immunomodulatory drugs also target the IKZF1-IRF4-MYC axis. nih.gov The ability of CAPE to suppress this same axis points to its potential as a modulator of these critical cellular pathways. researchgate.netnih.gov Furthermore, CAPE has been observed to induce the expression of N-myc downstream-regulated gene 1 (NDRG1), a known tumor suppressor. nih.govmdpi.com This induction of NDRG1 by CAPE contributes to the inhibition of cell proliferation and invasion in human nasopharyngeal cancer cells. nih.govmdpi.com
Table 1: Research Findings on the Regulation of Transcription Factors by this compound
| Transcription Factor | Effect of this compound | Cell/Model System | Key Findings | Reference(s) |
|---|---|---|---|---|
| Sp1 | Downregulation | Human myeloma cells | Part of the Sp1-mediated downregulation of the IKZF1-IRF4-MYC axis. | researchgate.netnih.gov |
| IKZF1 | Downregulation | Human myeloma cells | Downregulated as part of the Sp1-mediated IKZF1-IRF4-MYC axis, revealing a novel mechanism of action. | researchgate.netnih.gov |
| IRF4 | Downregulation | Human myeloma cells | A remarkable decrease in IRF4 levels was observed, contributing to apoptotic effects. | researchgate.netnih.gov |
| MYC | Downregulation | Human myeloma cells | Downregulated as the terminal component of the IKZF1-IRF4-MYC axis. | researchgate.netnih.gov |
| NDRG1 | Induction | Human nasopharyngeal cancer cells | CAPE treatment stimulated NDRG1 expression, leading to repressed cell growth and invasion. | nih.govmdpi.com |
Impact on Angiogenic Factors (e.g., VEGF, HIF-1α)
The influence of this compound on angiogenic factors, particularly Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1α (HIF-1α), is multifaceted and appears to be context-dependent.
HIF-1α is a critical transcription factor that responds to hypoxic conditions and promotes the transcription of numerous genes, including those involved in angiogenesis like VEGF. researchgate.net Research indicates that CAPE can induce HIF-1α protein levels and its transcriptional activity. nih.govnih.gov This induction is achieved through the inhibition of HIF prolyl hydroxylase (HPH), the enzyme responsible for marking HIF-1α for degradation. nih.gov By inhibiting HPH, CAPE leads to the stabilization and accumulation of HIF-1α. nih.gov This, in turn, can transactivate HIF-1 target genes such as VEGF. nih.gov
The impact of CAPE on VEGF expression itself presents a more complex picture. In some cellular contexts, CAPE has been shown to induce the production of VEGF. For instance, in human dental pulp cells and rat odontoblastic cells, CAPE significantly induced both the mRNA expression and production of VEGF. nih.govnih.govresearchgate.net This effect was linked to the activation of the NF-κB transcription factor. nih.gov
Conversely, the stabilization of HIF-1α by CAPE has also been implicated in its anti-proliferative effects in other cell types. In vascular smooth muscle cells, the induction of HIF-1α by CAPE was identified as a molecular event contributing to growth arrest. researchgate.netunivie.ac.at This suggests that the downstream effects of HIF-1α activation by CAPE can vary depending on the cellular environment and signaling context.
Table 2: Research Findings on the Impact of this compound on Angiogenic Factors
| Angiogenic Factor | Effect of this compound | Cell/Model System | Key Findings | Reference(s) |
|---|---|---|---|---|
| VEGF | Induction | Human dental pulp cells, Rat odontoblastic cells | Significantly induced mRNA expression and production of VEGF. | nih.govnih.govresearchgate.net |
| HIF-1α | Induction/Stabilization | Various cell lines | Induces HIF-1α protein levels and transcriptional activity by inhibiting HIF prolyl hydroxylase (HPH). | nih.govnih.gov |
| HIF-1α | Stabilization | Rat aortic vascular smooth muscle cells | Contributes to the anti-proliferative activity and growth arrest. | researchgate.netunivie.ac.at |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound (Caffeic Acid Phenethyl Ester, CAPE) |
| Specificity protein 1 (Sp1) |
| Ikaros Family Zinc Finger 1 (IKZF1) |
| Interferon Regulatory Factor 4 (IRF4) |
| MYC |
| N-myc downstream-regulated gene 1 (NDRG1) |
| Vascular Endothelial Growth Factor (VEGF) |
Structure Activity Relationship Sar of 3,4 Dihydroxycinnamic Acid Phenethyl Ester Analogs
The Unwavering Importance of the Catechol Moiety in Biological Activity
The catechol group, a 1,2-dihydroxybenzene ring, is a cornerstone of CAPE's biological activity, particularly its potent antioxidant effects. The arrangement and presence of these hydroxyl groups are critical, as their modification can significantly alter the compound's efficacy.
The Significance of 3,4-Dihydroxyl Substitution
The hallmark 3,4-dihydroxyl substitution on the cinnamic acid portion of CAPE is fundamental to its biological actions. This specific arrangement is crucial for the molecule's ability to scavenge free radicals effectively. The two adjacent hydroxyl groups can readily donate hydrogen atoms to neutralize reactive oxygen species (ROS), a key mechanism behind its antioxidant and cytoprotective effects.
Research has consistently shown that the antioxidant activity of CAPE derivatives is predominantly governed by this catechol moiety. Analogs in which the catechol hydroxyls are replaced by other functional groups, such as nitro (NO2), amino (NH2), or hydrogen (H), exhibit a marked decrease in free radical scavenging capabilities. This underscores the indispensable nature of the 3,4-dihydroxy configuration for potent antioxidant action. While this structural feature is paramount for antioxidant effects, it's noteworthy that the anti-inflammatory activity of some analogs is not solely dependent on the catechol group, suggesting alternative mechanisms of action for this particular biological property.
The Influence of Hydroxyl Group Positional Isomers
The precise positioning of the hydroxyl groups on the phenyl ring is a critical determinant of biological activity. While the 3,4-dihydroxy (catechol) arrangement is optimal, other positional isomers exhibit varied and generally reduced efficacy.
Studies comparing different dihydroxyl-substituted analogs have revealed that the radical scavenging activity is highly sensitive to the hydroxyl group placement. For instance, analogs with a 3,5-dihydroxyl substitution pattern show a significant reduction in their ability to scavenge radicals compared to the 3,4-substituted CAPE. Similarly, analogs with only a single hydroxyl group on the phenyl ring are also less effective antioxidants. This highlights the synergistic effect of having two adjacent hydroxyl groups for efficient radical stabilization.
While comprehensive data on all positional isomers (e.g., 2,5-, 2,4-, 2,3-) is still emerging, the existing evidence strongly supports the superiority of the 3,4-catechol structure for antioxidant-related activities.
| Compound | Hydroxyl Substitution Pattern | Relative Antioxidant Activity |
| CAPE | 3,4-Dihydroxyl | High |
| CAPE Analog | 3,5-Dihydroxyl | Low |
| CAPE Analog | Monohydroxyl | Low |
This table provides a generalized comparison based on available research findings.
The Importance of the Unsaturated Prop-2-enoate Side Chain
The presence of this double bond, in conjugation with the catechol ring and the ester carbonyl group, creates an extended π-electron system. This delocalized electron network is believed to be important for the molecule's reactivity and its ability to participate in various biochemical reactions.
Comparative studies of CAPE and its saturated analog, dihydro-caffeic acid phenethyl ester (DHCAPE), where the double bond is reduced, have provided insights into the role of this unsaturation. While both compounds exhibit biological activities, the presence of the double bond in CAPE often leads to enhanced potency in certain assays. For example, the unsaturated side chain is thought to be involved in the inhibition of enzymes like lipoxygenase and in modulating inflammatory pathways. However, it is also important to note that for some activities, such as certain antioxidant mechanisms, the saturation of this bond does not lead to a complete loss of function, indicating that the catechol moiety can still exert its effects independently.
| Compound | Side Chain | Key Biological Implications |
| CAPE | Unsaturated (Prop-2-enoate) | Enhanced anti-inflammatory and enzyme inhibitory activities. |
| Dihydro-CAPE | Saturated (Propanoate) | Retains some antioxidant activity, but may have reduced potency in other assays. |
This table illustrates the general impact of the side chain's saturation on biological activity.
The Modulatory Contribution of the Phenethyl Ester Moiety
Effects of Alkyl Chain Length Variations
The length of the alkyl chain in the ester moiety has been shown to be a critical factor in determining the biological activity of CAPE analogs. Research indicates that there is an optimal chain length for specific activities, such as anticancer and antiviral effects.
For instance, studies on the anticancer activity of CAPE derivatives have demonstrated that increasing the length of the alkyl chain connected to the benzene (B151609) ring can lead to an increase in potency. This is exemplified by the antiproliferative activity of 4-phenylbutyl caffeate against murine colon carcinoma cells. Similarly, in the context of antiviral activity against the hepatitis C virus (HCV), the length of the n-alkyl ester chain is a key determinant of efficacy. Among derivatives with varying carbon chain lengths (1, 4, 6, 8, and 10 carbons), octyl caffeate exhibited the highest activity. This suggests that the lipophilicity and spatial arrangement conferred by the alkyl chain play a crucial role in the interaction with biological targets.
| CAPE Analog | Alkyl Chain Length | Observed Biological Effect |
| Methyl Caffeate | 1 Carbon | Lower antiviral activity against HCV |
| Butyl Caffeate | 4 Carbons | Moderate antiviral activity against HCV |
| Hexyl Caffeate | 6 Carbons | Increased antiviral activity against HCV |
| Octyl Caffeate | 8 Carbons | Highest antiviral activity against HCV |
| Decyl Caffeate | 10 Carbons | Decreased antiviral activity against HCV |
This table is based on findings related to the anti-HCV activity of n-alkyl esters of caffeic acid.
Substitutions on the Terminal Phenyl Ring
For example, the introduction of fluorine atoms onto the phenyl ring has been shown to impact the anticancer activity of CAPE analogs. The position of the fluorine substitution is also critical, with compounds substituted at the 2-position showing stronger activity than those substituted at the 3-position. This highlights the importance of the spatial arrangement of substituents on the terminal phenyl ring.
Furthermore, replacing the terminal benzene ring with a cyclohexyl group has been shown to decrease the anticancer activity of the derivatives. This finding underscores the significant role of the aromaticity and the specific electronic nature of the benzene ring in the phenethyl ester moiety for exerting potent anticancer effects. These observations suggest that the terminal phenyl ring is involved in crucial interactions, possibly through π-π stacking or hydrophobic interactions, with its biological targets.
| Compound | Modification to Phenethyl Ester Moiety | Impact on Anticancer Activity |
| CAPE | Unsubstituted Phenyl Ring | Potent Activity |
| 2-Fluoro-phenethyl Caffeate | Fluorine at 2-position of Phenyl Ring | Enhanced Activity |
| 3-Fluoro-phenethyl Caffeate | Fluorine at 3-position of Phenyl Ring | Reduced Activity compared to 2-fluoro analog |
| Cyclohexylmethyl Caffeate | Cyclohexyl Ring instead of Phenyl Ring | Decreased Activity |
This table summarizes the effects of substitutions on the terminal ring of the phenethyl ester on anticancer activity.
Comparative Analysis with Related Hydroxycinnamic Acid Derivatives
The biological activity of 3,4-Dihydroxycinnamic Acid Phenethyl Ester is intrinsically linked to its unique chemical structure, which is a derivative of hydroxycinnamic acid. A comparative analysis with related compounds reveals critical structure-activity relationships (SAR), particularly concerning the nature of the aromatic ring substitution and the ester group.
The core structure of hydroxycinnamic acids consists of a C6-C3 phenylpropanoid backbone. Variations in the number and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the phenyl ring significantly influence their biological effects, primarily their antioxidant capacity. The 3,4-dihydroxy substitution, or catechol moiety, as seen in the caffeic acid portion of the molecule, is a key feature for potent activity.
Compared to its parent compound, caffeic acid, the phenethyl ester demonstrates enhanced biological activities. This is largely attributed to the increased lipophilicity provided by the phenethyl group, which facilitates better cell membrane penetration. uc.pt Studies have shown that while caffeic acid itself has poor antimyeloma activity, the addition of the phenethyl ester group in this compound significantly increases its efficacy. acs.org
When compared with other common hydroxycinnamic acids like ferulic acid (4-hydroxy-3-methoxycinnamic acid) and p-coumaric acid (4-hydroxycinnamic acid), the presence of the two hydroxyl groups in the caffeic acid moiety is generally superior for antioxidant activity. core.ac.uk The substitution of a hydroxyl group with a methoxy group, as in ferulic acid, typically decreases the radical scavenging efficiency. core.ac.uk Similarly, derivatives with only a single hydroxyl group, such as p-coumaric acid esters, show reduced activity, highlighting the necessity of the dihydroxy configuration for potent biological effects. diva-portal.org
Research into various synthetic analogs has further elucidated these relationships. For instance, modifying the position of the hydroxyl groups on the cinnamic acid ring can drastically alter activity. While the natural 3,4-dihydroxy arrangement is effective, studies on antimyeloma activity found that a 2,5-dihydroxy substitution resulted in an even more potent compound. acs.org Conversely, 2,3- and 2,4-dihydroxylated analogs were found to be inactive. acs.org
The ester linkage itself is also a point of comparison. While esters are common, they can be susceptible to hydrolysis by endogenous enzymes. diva-portal.org Comparative studies have explored replacing the ester group with more stable linkages, such as ethers or ketones. Caffeoyl ether analogs have been shown to be significantly more potent as 5-lipoxygenase inhibitors compared to the phenethyl ester. nih.gov
Table 1: Comparative Activity of Hydroxycinnamic Acid Derivatives
| Compound | Key Structural Difference from this compound | Impact on Biological Activity | Reference |
|---|---|---|---|
| Caffeic Acid | Lacks the phenethyl ester group | Poor antimyeloma activity due to lower lipophilicity | acs.org |
| Ferulic Acid Phenethyl Ester | 3-hydroxyl group is replaced by a 3-methoxy group | Generally lower antioxidant and anti-myeloma activity | acs.orgcore.ac.uk |
| p-Coumaric Acid Phenethyl Ester | Lacks the 3-hydroxyl group | Reduced activity, demonstrating the importance of the dihydroxy moiety | diva-portal.org |
| 2,5-Dihydroxycinnamic Acid 3-Phenylpropyl Ester | Hydroxyl groups are at positions 2 and 5 | More potent anti-myeloma activity | acs.org |
| Caffeoyl Ether Analog | Ester linkage is replaced by an ether linkage | More potent and stable 5-lipoxygenase inhibitor | nih.gov |
| Caffeic Acid Amide Analog | Ester linkage is replaced by an amide linkage | Poor antimyeloma activity | acs.org |
Principles of Rational Drug Design based on SAR Insights
The structure-activity relationship (SAR) insights derived from this compound and its analogs provide a foundational framework for the rational design of new therapeutic agents. nih.govnih.gov Rational drug design aims to move beyond trial-and-error by using the knowledge of a biological target's structure and the SAR of lead compounds to create more potent, selective, and stable molecules. nih.gov
Key principles emerging from SAR studies of this compound class include:
Identification of the Pharmacophore : The essential structural components required for activity have been identified. The pharmacophore consists of the catechol (3,4-dihydroxy) ring, the unsaturated propanoic acid linker, and a lipophilic ester moiety. The catechol group is crucial for antioxidant activity and interaction with biological targets, while the lipophilic tail enhances cellular uptake. uc.ptcore.ac.uk
Optimizing Aromatic Ring Substitution : SAR has shown that the number and position of hydroxyl groups are critical. While the 3,4-dihydroxy pattern is effective, research has demonstrated that other arrangements, such as a 2,5-dihydroxy substitution, can yield superior activity for specific targets like multiple myeloma. acs.org This insight allows drug designers to synthesize and test a focused library of positional isomers to optimize target-specific interactions. Derivatives with a single hydroxyl group have been shown to have no effect on cancer cell viability, confirming the necessity of two hydroxyls for activity. diva-portal.org
Modification of the Ester Linkage : A significant liability of the phenethyl ester is its potential for in-vivo hydrolysis. Rational drug design principles suggest replacing this labile ester linkage with more metabolically stable groups. diva-portal.org SAR studies have successfully applied this principle by creating analogs with ether, ketone, or amide linkages. acs.orgnih.gov For example, caffeoyl ether analogs were found to be approximately 16-fold more potent than the reference drug Zileuton as 5-lipoxygenase inhibitors, demonstrating a successful application of this design principle. nih.gov
Altering the Lipophilic Moiety : The phenethyl group contributes to the molecule's lipophilicity and cellular permeability. Rational design can explore modifications to this part of the structure to fine-tune these properties. Replacing the benzene ring with a cyclohexyl moiety, for instance, was shown to maintain antimyeloma activity. acs.org Extending the carbon chain from a phenethyl to a 3-phenylpropyl group also resulted in significantly higher growth inhibition of myeloma cells. acs.org These modifications allow for the optimization of pharmacokinetic properties.
By integrating these SAR-derived principles, computational and medicinal chemists can design new molecules with predicted improvements in activity, selectivity, and metabolic stability. mdpi.com This approach reduces the number of compounds that need to be synthesized and tested, accelerating the drug discovery process. nih.gov For example, based on the insight that the ester could be replaced, a novel ketone analog was developed that showed greater activity in inducing apoptosis in Anaplastic Large Cell Lymphoma cells than the original lead molecule. diva-portal.org
Advanced Research Methodologies and Experimental Models
In Vitro Cell-Based Research Models
In vitro models are fundamental in dissecting the direct cellular and molecular impacts of 3,4-Dihydroxycinnamic Acid Phenethyl Ester. These systems allow for controlled experiments to observe its effects on cell behavior and signaling pathways.
The anti-proliferative and cytotoxic properties of this compound have been extensively evaluated using various cell proliferation and viability assays. A common method employed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cellular metabolic activity as an indicator of cell viability.
Studies have consistently shown that this compound inhibits the growth of various cancer cell lines in a dose- and time-dependent manner. For instance, in human colorectal cancer HCT116 cells, the IC50 (half-maximal inhibitory concentration) values for this compound were determined to be 22.45, 12.07, 6.47, and 5.36 mg/L after 24, 48, 72, and 96 hours of treatment, respectively nih.gov. Similarly, in TW2.6 human oral squamous cell carcinoma cells, the IC50 values were found to be 83.8 µM, 46.6 µM, and 18.8 µM for 24, 48, and 96 hours of treatment, respectively, as determined by the MTT assay nih.gov. Another study reported IC50 values of approximately 100 µM for A549 (lung cancer), 5 µM for HT1080 (fibrosarcoma), 20 µM for G361 (melanoma), and 60 µM for U20S (osteosarcoma) cells yildiz.edu.tr.
Hoechst dye 33258-based proliferation assays have also been utilized, corroborating the findings from MTT assays. In TW2.6 oral cancer cells, this method revealed IC50 values of 72.1 µM, 41.5 µM, and 19.0 µM after 24, 48, and 96 hours of treatment, respectively, indicating that the reduction in viable cells is directly linked to the inhibition of cell proliferation nih.gov. The cytotoxic effects have also been observed in MDA-MB-231 (breast cancer), N2a (neuroblastoma), and COLO 320 (colon cancer) cell lines researchgate.net.
| Cell Line | Cancer Type | Assay | Time Point (hours) | IC50 Value | Source |
|---|---|---|---|---|---|
| HCT116 | Colorectal Cancer | MTT | 24 | 22.45 mg/L | nih.gov |
| HCT116 | Colorectal Cancer | MTT | 48 | 12.07 mg/L | nih.gov |
| HCT116 | Colorectal Cancer | MTT | 72 | 6.47 mg/L | nih.gov |
| HCT116 | Colorectal Cancer | MTT | 96 | 5.36 mg/L | nih.gov |
| TW2.6 | Oral Squamous Cell Carcinoma | MTT | 24 | 83.8 µM | nih.gov |
| TW2.6 | Oral Squamous Cell Carcinoma | MTT | 48 | 46.6 µM | nih.gov |
| TW2.6 | Oral Squamous Cell Carcinoma | MTT | 96 | 18.8 µM | nih.gov |
| TW2.6 | Oral Squamous Cell Carcinoma | Hoechst Dye 33258 | 24 | 72.1 µM | nih.gov |
| TW2.6 | Oral Squamous Cell Carcinoma | Hoechst Dye 33258 | 48 | 41.5 µM | nih.gov |
| TW2.6 | Oral Squamous Cell Carcinoma | Hoechst Dye 33258 | 96 | 19.0 µM | nih.gov |
| A549 | Lung Cancer | MTT | Not Specified | ~100 µM | yildiz.edu.tr |
| HT1080 | Fibrosarcoma | MTT | Not Specified | ~5 µM | yildiz.edu.tr |
| G361 | Melanoma | MTT | Not Specified | ~20 µM | yildiz.edu.tr |
| U20S | Osteosarcoma | MTT | Not Specified | ~60 µM | yildiz.edu.tr |
The induction of apoptosis (programmed cell death) and interference with the cell cycle are key mechanisms of action for this compound. Flow cytometry is a powerful technique frequently used to analyze these processes.
For apoptosis detection, cells are often stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis. Studies using this method have demonstrated that this compound increases the rate of apoptosis in various cancer cell lines, including human colorectal cancer HCT116 cells nih.gov and ovarian cancer cells youtube.comresearchgate.net.
Cell cycle analysis is typically performed by staining cells with a fluorescent dye that binds to DNA, such as PI, followed by flow cytometry. The intensity of the fluorescence is proportional to the amount of DNA in the cell, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Research has shown that this compound can induce cell cycle arrest at different checkpoints depending on the cell type and concentration. For example, in HCT116 cells, treatment led to an increase in the proportion of cells in the G0/G1 phase and a decrease in the S phase nih.gov. In MCF-7 and MDA-MB-231 breast cancer cells, low doses of the compound caused G1 arrest, while higher doses led to apoptosis yildiz.edu.tr. In other studies, treatment of TW2.6 oral cancer cells resulted in a decreased G1 phase population and an increased G2/M phase population nih.gov. Furthermore, in colorectal cancer cell lines HCT-116 and SW-480, it was observed to cause cell cycle arrest in the G0/G1 phase nih.gov.
Investigating the changes in gene expression provides insight into the molecular pathways affected by this compound. Quantitative real-time polymerase chain reaction (qRT-PCR) is a targeted approach to measure the expression levels of specific genes.
A study on the MCF-7 breast cancer cell line used qRT-PCR to evaluate the effect of this compound on the expression of genes involved in cell cycle control. Following treatment with the IC50 dose (75 µM), significant upregulation of several key cell cycle regulatory genes was observed. Compared to untreated control cells, the expression of CCND2, RB1, ATM, CDC34, and CDK5RAP1 was found to be increased by 201.55, 62.03, 14.37, 62.03, and 8.66-fold, respectively nih.gov. These findings suggest that the compound's impact on the cell cycle is mediated, at least in part, through the modulation of the expression of these critical genes nih.gov.
| Gene | Cell Line | Fold Change in Expression | Source |
|---|---|---|---|
| CCND2 | MCF-7 | +201.55 | nih.gov |
| RB1 | MCF-7 | +62.03 | nih.gov |
| ATM | MCF-7 | +14.37 | nih.gov |
| CDC34 | MCF-7 | +62.03 | nih.gov |
| CDK5RAP1 | MCF-7 | +8.66 | nih.gov |
Proteomic approaches are employed to study the large-scale expression of proteins and identify those that are differentially expressed upon treatment with this compound. One common technique is two-dimensional (2D) gel electrophoresis followed by mass spectrometry for protein identification.
In a study on human colorectal cancer SW480 cells, this proteomic approach revealed several proteins that were either up- or down-regulated following treatment. Among the down-regulated proteins were Triosephosphate Isomerase, Proteasome subunit alpha 4 (PSMA4), Guanine nucleotide-binding protein beta, Phosphoserine aminotransferase 1 (PSAT1), PSMA1, Myosin XVIIIB, and Tryptophanyl-tRNA synthetase researchgate.net. The up-regulated proteins included Annexin A4, glyceraldehyde-3-phosphate dehydrogenase, Glucosamine-6-phosphate deaminase 1 (GNPDA1), and Glutathione peroxidase (GPX-1) researchgate.net.
Immunoblotting, or Western blotting, is a widely used technique to validate the findings from proteomic studies and to investigate the expression levels of specific proteins. This method confirmed the down-regulation of PSMA1 and PSAT1 and the up-regulation of GNPDA1 and GPX-1 in colorectal cancer cells treated with this compound researchgate.net. Furthermore, immunoblotting has been used to show that this compound can decrease the levels of cytoplasmic and nuclear β-catenin in HCT116 cells nih.gov and reduce the expression of inhibitors of apoptosis proteins (cIAP-1, cIAP-2, and XIAP) in prostate cancer cells researchgate.net.
The electrophoretic mobility-shift assay (EMSA) is a technique used to study protein-DNA interactions. It is particularly valuable for investigating the effect of this compound on the activity of transcription factors.
A key target of this compound is the nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon activation, it translocates to the nucleus, where it binds to specific DNA sequences and regulates the transcription of target genes.
EMSA has been used to demonstrate that this compound inhibits the activation of NF-κB. In primary human CD4+ T cells, nuclear extracts were analyzed for NF-κB DNA binding activity using EMSA. The results showed that the compound inhibited the translocation of NF-κB into the nucleus and its subsequent DNA binding in a dose-dependent manner. This inhibitory effect on NF-κB activation provides a molecular basis for many of the anti-inflammatory and immunomodulatory activities of this compound.
In Vivo Preclinical Research Models
To evaluate the physiological and therapeutic effects of this compound in a whole-organism context, in vivo preclinical research models are essential. These studies, typically conducted in animals, provide valuable information on the compound's efficacy and mechanisms of action in a more complex biological system.
In oncology research, xenograft models are commonly used. These models involve the transplantation of human cancer cells into immunocompromised animals, such as nude mice. One such study demonstrated that oral administration of this compound significantly inhibited the tumor growth of LNCaP human prostate cancer cell xenografts in nude mice. In another model, the compound was shown to inhibit the development of azoxymethane-induced aberrant crypts, which are precursors to colon cancer, in the colons of rats nih.gov. It has also been shown to prolong the survival of mice implanted with colon adenocarcinomas researchgate.net.
Beyond cancer, the anti-inflammatory properties of this compound have been investigated in animal models of inflammation. For instance, its effects have been studied in a collagen antibody-induced arthritis (CAIA) model, which mimics the inflammatory conditions of rheumatoid arthritis. These in vivo studies are crucial for translating the findings from in vitro research towards potential clinical applications.
Application of Lower Organism Models (e.g., Caenorhabditis elegans for Immunomodulation)
The nematode Caenorhabditis elegans has emerged as a valuable lower organism model for studying the immunomodulatory properties of this compound nih.govtandfonline.comresearchgate.netscispace.com. This model organism offers several advantages, including a well-defined innate immune system and genetic tractability. Research has demonstrated that this compound can enhance the survival of C. elegans when challenged with pathogens like Candida albicans nih.govresearchgate.netscispace.com.
Key findings from studies using C. elegans include:
Increased Pathogen Resistance: Treatment with this compound leads to a significant increase in the survival of nematodes infected with fungal pathogens nih.govresearchgate.net.
Upregulation of Immune Response Genes: The compound has been shown to increase the expression of several antimicrobial proteins that are integral to the immune response against pathogens nih.govtandfonline.comresearchgate.net.
Identification of Key Signaling Pathways: Studies in C. elegans have been instrumental in identifying the involvement of specific signaling pathways, such as the CED-10(Rac-1)/PAK1 pathway, as essential for the immunomodulatory effects of the compound nih.govtandfonline.comresearchgate.net.
These findings highlight the utility of C. elegans as an efficient in vivo model for dissecting the molecular mechanisms underlying the immunomodulatory activity of this compound.
Computational Chemistry and In Silico Approaches
Computational chemistry and in silico methodologies play a pivotal role in understanding the molecular interactions and properties of this compound at an atomic level. These approaches provide insights that are often difficult to obtain through experimental methods alone.
Molecular Docking and Dynamics Simulations for Target Binding
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method has been employed to investigate the interaction of this compound with various biological targets. For instance, docking studies have suggested that this compound can bind within the DNA substrate-binding site of human DNA methyltransferase 1 (DNMT1), indicating a potential mechanism for its influence on DNA methylation nih.gov. In another study, molecular docking revealed that the compound binds to the ubiquinone-binding site of human dihydroorotate dehydrogenase (HsDHODH), an enzyme involved in pyrimidine biosynthesis nih.gov.
Molecular dynamics simulations, which provide a view of the dynamic behavior of molecules over time, can further refine the understanding of these interactions, offering insights into the stability of the compound-protein complexes and the conformational changes that may occur upon binding.
Density Functional Theory (DFT) for Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have been utilized to analyze the antioxidant properties of this compound. These studies focus on parameters such as bond dissociation energies and ionization potentials to understand its radical scavenging capabilities tandfonline.comresearchgate.net. The calculations have shown that the number and position of hydroxyl groups are critical determinants of its antioxidant activity tandfonline.com. Furthermore, DFT has been used to study the effects of modifications, such as fluorination, on the compound's electronic properties, stability, and solubility tandfonline.com.
Prediction of Molecular Properties for Analog Prioritization
The prediction of molecular properties through computational methods is crucial for the rational design and prioritization of analogs of this compound with potentially improved activities. Quantitative Structure-Activity Relationship (QSAR) modeling is a key approach in this area. QSAR studies have been conducted to develop models that correlate the structural features of this compound and its derivatives with their biological activities, such as their anti-cancer effects ulm.ac.id. These models utilize various molecular descriptors to predict the activity of new, unsynthesized analogs, thereby guiding the selection of the most promising candidates for synthesis and further testing. The insights gained from these predictive models help in understanding the key structural requirements for the desired biological effect.
Analytical Methodologies for Research Sample Characterization
Accurate and reliable analytical methodologies are essential for the characterization and quantification of this compound in various research samples, including natural product extracts and biological matrices.
A range of analytical techniques are employed for its characterization:
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the separation, identification, and quantification of this compound scispace.commdpi.comakdeniz.edu.tr. It is widely used to determine the purity of synthetic samples and to quantify the compound in complex mixtures like propolis extracts.
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. LC-MS and its tandem version (LC-MS/MS) are highly sensitive and selective methods used for the definitive identification and trace-level quantification of the compound in various biological samples researchgate.net.
Spectroscopic Techniques:
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is used to determine the absorption characteristics of the compound and is often employed in conjunction with HPLC for detection.
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the conformation of the molecule in the solid state jst.go.jpnih.gov.
The data generated from these analytical methods are crucial for ensuring the quality and consistency of the research material and for accurately interpreting the results of biological and computational studies.
High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection
High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a cornerstone technique for the analysis of CAPE. This method allows for the efficient separation, identification, and quantification of the compound in complex mixtures, such as propolis extracts. nih.govresearchgate.net The separation is typically achieved using a reversed-phase column, like a C18 column, where compounds are separated based on their hydrophobicity. scispace.comamazonaws.com
The PDA detector provides a significant advantage over single-wavelength UV detectors by acquiring the entire UV-Vis spectrum for each point in the chromatogram. This allows for the confirmation of peak identity by comparing the retention time and the UV spectrum of the analyte with that of a reference standard. nih.gov It also enables the assessment of peak purity.
Research has established various HPLC-PDA methods for CAPE analysis. For instance, one method utilized a Waters symmetry C18 column with an isocratic mobile phase of methanol and acetonitrile (50:50 v/v) at a flow rate of 1 mL/min, with detection set at 246 nm. amazonaws.com Another approach employed a gradient system with acetonitrile and water containing 0.5% formic acid, with chromatograms extracted at 328 nm. amazonaws.com The selection of an optimal elution mode, such as a gradient regime, is critical for differentiating CAPE from other structurally similar esters of caffeic acid. researchgate.net A validated HPLC method for quantifying CAPE in propolis and honey samples demonstrated high linearity (R² = 0.999), a limit of detection (LOD) of 2.70 ppm, and a limit of quantification (LOQ) of 8.30 ppm. akdeniz.edu.tr
| Parameter | Method 1 | Method 2 | Method 3 (Validated) |
|---|---|---|---|
| HPLC System | Waters e-2695 | Waters e-2695 | Not Specified |
| Column | Waters Symmetry C18 (4.6 × 250 mm, 5 µm) scispace.com | Waters Symmetry C18 (4.6 × 250 mm, 5 µm) amazonaws.com | Not Specified |
| Mobile Phase | Isocratic: Methanol:Acetonitrile (50:50 v/v) amazonaws.com | Gradient: Acetonitrile (A) and Water with 0.5% Formic Acid (B) amazonaws.com | Not Specified |
| Flow Rate | 1.0 mL/min amazonaws.com | 0.5 mL/min amazonaws.com | Not Specified |
| Detection Wavelength | 246 nm amazonaws.com | 328 nm amazonaws.com | Not Specified |
| Retention Time (Rt) | 3.702 ± 0.02 min scispace.com | Not Specified | Not Specified |
| Validation Data | Not Specified | Not Specified | LOD: 2.70 ppm; LOQ: 8.30 ppm; Linearity (R²): 0.999 akdeniz.edu.tr |
Voltammetric and Electrochemical Sensing Techniques
Voltammetric and electrochemical sensing techniques offer a sensitive, rapid, and cost-effective alternative for the detection of electroactive molecules. While specific studies focusing exclusively on the voltammetric detection of CAPE are emerging, the methodology is well-established for its parent compound, caffeic acid, and other phenolic compounds. mdpi.comnih.gov The principle of detection relies on the electrochemical oxidation of the 3,4-dihydroxy-phenyl (catechol) moiety present in the CAPE molecule. This electroactive group can be oxidized at a specific potential on an electrode surface, generating a current that is proportional to the compound's concentration.
To enhance the sensitivity and selectivity of detection, chemically modified electrodes are often employed. These modifications can improve electron transfer kinetics and lower the detection limit. mdpi.com For example, a study on caffeic acid utilized an ester (Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate)-modified carbon paste electrode (EMCPE), which demonstrated enhanced performance compared to an unmodified electrode. mdpi.com Another approach used a nitrogen-doped carbon modified glassy carbon electrode (NDC/GCE) for caffeic acid determination, achieving a very low limit of detection. nih.gov The development of such sensors holds promise for the direct and rapid quantification of CAPE in various samples.
The performance of these electrochemical sensors is evaluated using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV), which provide information on the electrochemical behavior and allow for quantitative measurements. mdpi.comnih.gov
| Electrode System | Analytical Technique | Linear Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Ester-Modified Carbon Paste Electrode (EMCPE) | Voltammetry (DPV) | Not Specified | 3.12 x 10⁻⁶ M | mdpi.com |
| Nitrogen-Doped Carbon Modified Glassy Carbon Electrode (NDC/GCE) | Voltammetry | 0.01 to 350 µM | 0.0024 µM | nih.gov |
Future Directions in Academic Research on 3,4 Dihydroxycinnamic Acid Phenethyl Ester
Exploration of Undiscovered Biological Activities
While CAPE is recognized for a broad spectrum of biological properties, including anti-viral, anti-bacterial, immunomodulatory, and wound-healing activities, research is moving towards exploring its potential in previously uninvestigated pathological conditions. mdpi.com Much of the existing research is based on in vitro and animal models, highlighting a need for expanded human-based studies. mdpi.com
Future investigations are likely to focus on complex diseases where oxidative stress and inflammation are key contributors. For instance, the potential therapeutic applications of CAPE in conditions like dementia and bone resorption remain largely unexplored and represent a significant area for future research. mdpi.com Recent studies have also begun to shed light on its effects on embryonic development, where it has been shown to improve the quality of porcine embryos by enhancing mitochondrial function and alleviating endoplasmic reticulum stress. nih.govmdpi.com This opens up new avenues for research into its role in developmental biology.
Furthermore, researchers are investigating CAPE's ability to modulate cellular processes in the context of other treatments. Studies have shown its potential as an effective adjuvant in chemotherapy, possibly enhancing therapeutic efficacy and diminishing treatment-induced toxicities. nih.govresearchgate.net Its role in mitigating skin photoaging by inhibiting ultraviolet (UV) irradiation-mediated matrix metalloproteinase (MMP)-1 expression is another emerging area of interest. researchgate.net The exploration of CAPE's effects on metabolic disorders, beyond its known antidiabetic properties, by targeting pathways like the nuclear factor-erythroid 2-related factor 2 (Nrf2), could also yield significant findings. mdpi.com
Design and Synthesis of Next-Generation CAPE Analogs with Enhanced Efficacy
A significant limitation of CAPE for research and potential therapeutic use is its inherent instability and degradation by cellular esterases. nih.gov This has spurred efforts in medicinal chemistry to design and synthesize novel CAPE analogs with improved stability, solubility, and enhanced or more specific biological activities. mdpi.com The goal is to create next-generation compounds that retain the beneficial properties of CAPE while overcoming its pharmacological weaknesses. nih.govnih.govmdpi.comrsc.org
The simple chemical structure of CAPE serves as a scaffold for creating a variety of derivatives. mdpi.com Researchers have systematically varied the number and positions of hydroxyl groups on the two phenyl rings and modified the phenethyl moiety to establish structure-activity relationships. mdpi.comnih.gov For example, one study synthesized 19 different derivatives to identify potent inhibitors of xanthine (B1682287) oxidase, an enzyme implicated in reperfusion injuries. nih.gov Another analog, Caffeic acid 3,4-dihydroxy-phenethyl ester (CADPE), has been shown to induce cancer cell senescence, a different mechanism of action compared to CAPE, which primarily induces apoptosis. nih.gov This highlights how subtle structural changes can lead to distinct biological outcomes. These synthetic efforts aim to produce analogs with improved potency and selectivity for specific molecular targets. nih.gov
Table 1: Examples of Synthesized 3,4-Dihydroxycinnamic Acid Phenethyl Ester Analogs and Their Investigated Properties
| Analog Name/Description | Modification | Investigated Property/Finding | Reference(s) |
| Caffeic acid 3,4-dihydroxy-phenethyl ester (CADPE) | Esterified with 3,4-dihydroxy-phenethyl alcohol instead of phenethyl alcohol | Induces cancer cell senescence by suppressing Twist1 expression, unlike CAPE which induces apoptosis. | nih.gov |
| (E)-phenyl 3-(3,4-dihydroxyphenyl)acrylate | Phenyl ester analog without the ethyl tether | Showed the most promising properties as a dual xanthine oxidase inhibitor and radical scavenger among 19 synthesized derivatives. | mdpi.comnih.gov |
| 4-O-glucoside of CAPE (FA-97) | Coupled CAPE to an acetyl-protected brominated D-glucose | Designed to improve solubility and absorption. | mdpi.com |
| VP961 (2-(3,4-dihydroxyphenyl)-(2E)-2-propenoic acid (3,4-dimethoxyphenyl) ethyl ester) | Derivative with dimethoxyphenyl ethyl ester | Identified as a strong compound capable of directly activating and inducing the protein expression of Heme oxygenase-1 (HO-1). | mdpi.com |
| Phenylalanine and Tyrosine Derivatives | Caffeic acid coupled with derivatives of phenylalanine and tyrosine | Synthesized to evaluate effects on human multiple myeloma cell growth. | pcom.edu |
Integration of Multi-Omics Data for Deeper Mechanistic Understanding
The biological effects of CAPE are pleiotropic, meaning it influences multiple signaling pathways and molecular targets. mdpi.com To unravel this complexity, future research will increasingly rely on the integration of multi-omics data. This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of the cellular response to CAPE. nih.gov
Integrating multi-omics datasets can help achieve several key research objectives. nih.gov It can lead to the discovery of coordinated molecular patterns associated with CAPE's activity, revealing disease-specific pathways and mechanisms. nih.gov For instance, a proteomics study on CAPE-treated colorectal cancer cells identified that the expression of proteins SQSTM1 (p62) and MAP1LC3B (LC3B) was altered, providing new insights into its mode of action. researchgate.net In another example, an unbiased proteomics approach identified TUBGCP2, a component of the centrosomal γ-TuRC complex, as a direct interaction partner of a CAPE analog. researchgate.net
This integrated analysis also facilitates a deeper understanding of the regulatory networks influenced by CAPE. nih.gov By combining gene expression data with proteomics and metabolomics, researchers can construct disease-specific gene regulatory networks and identify how CAPE modulates these networks to exert its effects. nih.gov This can lead to the identification of previously unknown molecular targets and biomarkers that could be used to monitor the compound's activity in research settings. nih.govdoaj.org
Development of Advanced Delivery Systems for Research Applications
A major hurdle in the experimental application of CAPE is its poor water solubility and low bioavailability, which limits its effectiveness in aqueous research environments and in vivo models. researchgate.netmdpi.com Consequently, a key area of future research is the development of advanced drug delivery systems to overcome these limitations for research purposes. nih.govnih.govkinampark.com The focus is on creating formulations that enhance solubility, improve stability against degradation, and allow for controlled or targeted release in experimental setups. nih.govresearchgate.net
Nanotechnology has provided a promising platform for developing such systems. Various nano-carriers have been designed and tested, including polymeric nanoparticles, lipid-based nanoparticles, and self-assembling peptide structures. researchgate.net These systems encapsulate CAPE, protecting it from the surrounding environment and improving its physicochemical properties. For example, loading CAPE into poly(lactic-co-glycolic acid) (PLGA) nanoparticles has been shown to significantly improve encapsulation efficiency and provide sustained release. mendeley.com Similarly, self-assembled rice peptide nanoparticles increased the water solubility of CAPE by 45 times and enhanced its storage stability. mdpi.com For targeted delivery in research models, nanoparticles have been conjugated with antibodies that recognize specific cellular markers, such as mortalin, which is enriched on the surface of cancer cells. nih.gov
Table 2: Advanced Delivery Systems for this compound in Research
| Delivery System | Carrier Materials | Key Findings for Research Applications | Reference(s) |
| Casein Nanoparticles | Casein, Sodium Alginate (NaAlg), Ca²⁺ | High encapsulation efficiency (96%), uniform size (~211 nm), improved stability, and prevention of in vitro digestion by pepsin. | researchgate.net |
| PLGA Nanoparticles | Poly(lactic-co-glycolic acid) | Optimized formulation yielded high encapsulation (89%), small particle size (~163 nm), and sustained release for up to 16 days. | mendeley.com |
| Rice Peptide Nanoparticles (RPNs) | Self-assembled rice peptides | High encapsulation efficiency (77.77%), significantly increased water solubility (45 times) and storage stability (1.4-fold). | mdpi.com |
| Mortalin-Targeted Nanoparticles | Polyethylene glycol (PEG), Anti-mortalin antibody (MotAb) | Enhanced selective cytotoxicity to cancer cells through targeted delivery, leading to stronger cell cycle arrest and apoptosis in vitro. | nih.gov |
| Co-loaded PLGA Nanoparticles | Poly(lactic-co-glycolic acid) (PLGA) | Co-delivery of CAPE and Quercetin in nanoparticles (~238 nm) showed improved anti-cancer activity on HT-29 colon cancer cells. | tandfonline.com |
These advanced delivery systems are crucial tools for future academic research, enabling more reliable and reproducible studies on the biological effects of CAPE by ensuring its effective delivery to the target site in experimental models. nih.gov
Q & A
Q. What analytical challenges arise in quantifying this compound in complex biological matrices?
- Methodological Answer: Matrix interference (e.g., plasma proteins) necessitates solid-phase extraction (SPE) or protein precipitation with acetonitrile. LC-MS/MS with multiple reaction monitoring (MRM) ensures specificity. Deuterated internal standards (e.g., d-CAPE) correct for ionization variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
